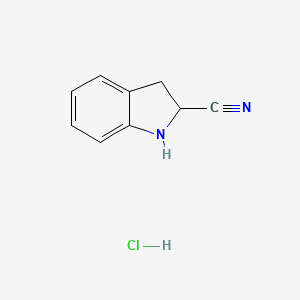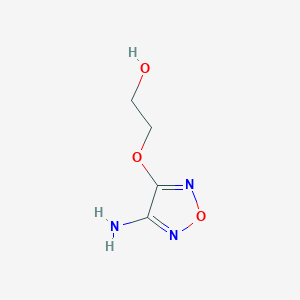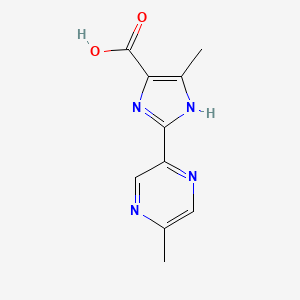
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the preparation of 5-methylpyrazine-2-carboxylic acid can be achieved by oxidizing 2,5-dimethylpyrazine in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of fixed bed reactors and controlled oxidation conditions can facilitate the large-scale synthesis of the compound with minimal environmental impact .
化学反应分析
Types of Reactions
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism by which 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and pyrazine rings, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid apart is its specific substitution pattern, which can confer unique electronic and steric properties. This makes it particularly valuable in the design of selective inhibitors and specialized materials .
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
5-methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-5-3-12-7(4-11-5)9-13-6(2)8(14-9)10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
VIRPRSNRWDOTBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=N1)C2=NC(=C(N2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

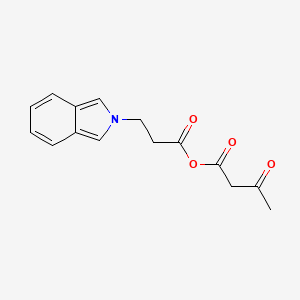
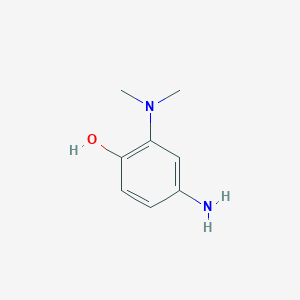
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)
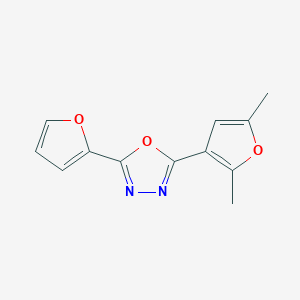
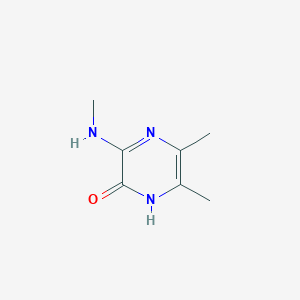
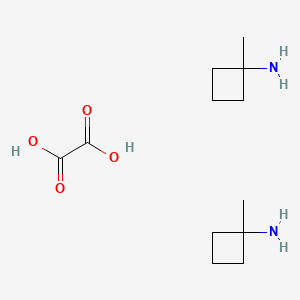
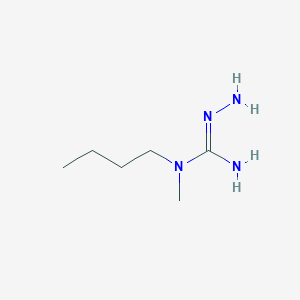
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)
